Ethyl 4-phenyl-1,3-oxazole-5-carboxylate chemical properties and structure
Ethyl 4-phenyl-1,3-oxazole-5-carboxylate chemical properties and structure
An In-depth Technical Guide to Ethyl 4-phenyl-1,3-oxazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. A validated synthesis protocol via the Van Leusen oxazole synthesis is presented, including a mechanistic discussion and a step-by-step experimental procedure. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work.
Chemical Identity and Structure
Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is an aromatic heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at position 4 and an ethyl carboxylate group at position 5. The oxazole core, a five-membered ring containing one oxygen and one nitrogen atom, is a common scaffold in many biologically active molecules.
| Identifier | Value |
| IUPAC Name | Ethyl 4-phenyl-1,3-oxazole-5-carboxylate |
| Synonyms | Ethyl 4-phenyloxazole-5-carboxylate |
| CAS Number | 23012-18-2 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
The planarity of the oxazole ring, combined with the phenyl and carboxylate substituents, dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions.
Caption: Structure of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate.
Physicochemical Properties
The physical properties of the compound are essential for its handling, purification, and formulation.
| Property | Value | Source |
| Physical State | Solid, Crystal - Powder | [1] |
| Appearance | Very pale yellow to yellow | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, EtOAc | General knowledge |
Spectroscopic Characterization
Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound. While a full spectrum for this specific isomer is not publicly available, typical chemical shifts and vibrational frequencies can be predicted based on analogous structures.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Phenyl group): Expected in the range of δ 7.4-8.2 ppm.
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Ethyl Group (CH₂): A quartet around δ 4.4 ppm.
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Ethyl Group (CH₃): A triplet around δ 1.4 ppm.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (Ester): Expected around δ 160-165 ppm.
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Oxazole Ring Carbons: Expected in the range of δ 125-160 ppm.
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Phenyl Ring Carbons: Expected in the range of δ 125-135 ppm.
-
Ethyl Group Carbons: CH₂ around δ 61 ppm and CH₃ around δ 14 ppm.
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-
IR (Infrared Spectroscopy):
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C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.
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C=N Stretch (Oxazole): Absorption around 1620-1650 cm⁻¹.
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C-O Stretch (Ester & Oxazole): Bands in the 1100-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Above 3000 cm⁻¹.
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Synthesis and Methodology
A robust and widely used method for synthesizing 4,5-disubstituted oxazoles is the Van Leusen Oxazole Synthesis .[2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon (C-N=C) to construct the oxazole ring.[2][4]
The synthesis proceeds by reacting an aldehyde with TosMIC in the presence of a base.[5] However, for the synthesis of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate, a variation involving an acylating agent is employed.
Reaction Principle and Mechanism
The reaction is driven by the unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid group that acts as an excellent leaving group, and an isocyanide carbon that is readily oxidized.[2] The general mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack and a subsequent cyclization and elimination sequence to form the aromatic oxazole ring.[3]
Experimental Protocol: Van Leusen Synthesis
This protocol describes a general procedure adaptable for the synthesis of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate.
Reagents:
-
Benzoyl Chloride (or another suitable benzoylating agent)
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Tosylmethyl isocyanide (TosMIC)
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Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Ethyl isocyanoacetate
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add TosMIC (1.0 eq.) and the chosen anhydrous solvent (e.g., THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add powdered anhydrous potassium carbonate (2.5 eq.) portion-wise while maintaining the temperature.
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Reagent Addition: To the stirred suspension, add ethyl isocyanoacetate (1.1 eq.) followed by the slow, dropwise addition of benzoyl chloride (1.0 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 4-phenyl-1,3-oxazole-5-carboxylate.
Causality and Insights:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reagents and intermediates. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is critical.
-
Base Selection: A non-nucleophilic base like K₂CO₃ is used to deprotonate the TosMIC without competing in nucleophilic attacks on the acylating agent.[6]
-
Temperature Control: The initial cooling helps to control the exothermic nature of the deprotonation and acylation steps, preventing side reactions.
Caption: General workflow for Van Leusen Oxazole Synthesis.
Chemical Reactivity and Applications
The chemical reactivity of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is primarily centered on two functional groups: the ethyl ester and the oxazole ring itself.
Reactivity of the Ester Group
The ethyl ester at the C5 position is susceptible to standard ester transformations:
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding 4-phenyl-1,3-oxazole-5-carboxylic acid.[7] This carboxylic acid derivative is a valuable intermediate for further functionalization.
-
Amidation: Reaction with amines can produce a variety of amides, which is a common strategy in medicinal chemistry to modulate properties like solubility and biological target affinity.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-phenyl-1,3-oxazol-5-yl)methanol.
Reactivity of the Oxazole Ring
The oxazole ring is an aromatic heterocycle, but it is electron-deficient and can be less stable than other five-membered heterocycles like imidazole.[8]
-
Electrophilic Substitution: Generally difficult due to the ring's electron-deficient nature. If an electron-donating group is present, substitution may occur, typically at the C5 position.[9]
-
Nucleophilic Substitution: Nucleophilic attack is more favorable, especially at the C2 position, if a good leaving group is present.[10]
-
Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines.[11]
-
Ring Opening: The ring can be cleaved under harsh acidic or basic conditions, or upon deprotonation at the C2 position.[10]
Applications in Research and Development
Oxazole derivatives are prevalent in medicinal chemistry and are components of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[12][13]
-
Scaffold for Drug Discovery: Ethyl 4-phenyl-1,3-oxazole-5-carboxylate serves as a versatile building block. The phenyl and ester groups provide two distinct points for chemical modification, allowing for the creation of libraries of compounds for biological screening.
-
Intermediate in Synthesis: It is a key intermediate for synthesizing more complex molecules. For instance, the carboxylic acid derived from it can be coupled with various amines to create potential enzyme inhibitors or receptor ligands.[14]
Safety and Handling
While specific safety data for this compound is limited, general precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is a valuable heterocyclic compound with a well-defined structure and predictable reactivity. Its synthesis via the reliable Van Leusen reaction makes it an accessible building block for synthetic and medicinal chemists. The dual reactivity of its ester function and oxazole core provides a rich platform for the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and drug development.
References
Sources
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- 8. Oxazole - Wikipedia [en.wikipedia.org]
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- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
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